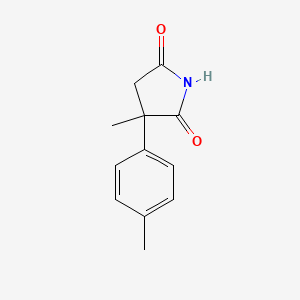

3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione

Description

Overview of Pyrrolidine-2,5-dione Derivatives in Organic Chemistry

Pyrrolidine-2,5-dione derivatives constitute a fundamental class of nitrogen-containing heterocyclic compounds that have established themselves as essential components in modern organic chemistry. The basic pyrrolidine-2,5-dione scaffold, also known as succinimide, consists of a five-membered ring containing two carbonyl groups at positions 2 and 5, separated by two methylene units. This structural arrangement creates a cyclic imide that exhibits distinctive chemical reactivity patterns and conformational properties that have made these compounds invaluable in various synthetic applications. The versatility of pyrrolidine-2,5-dione derivatives stems from their ability to participate in diverse chemical transformations, including nucleophilic substitutions, electrophilic additions, and cycloaddition reactions. Recent research has demonstrated that the imide functionality facilitates membrane permeability, which has significant implications for biological activity and pharmaceutical applications.

The three-dimensional structure of pyrrolidine-2,5-dione compounds provides enhanced spatial coverage compared to planar aromatic systems, a characteristic that has been attributed to the non-planarity of the saturated ring system. This conformational flexibility allows for efficient exploration of pharmacophore space through sp³-hybridization, making these compounds particularly attractive for drug discovery applications. The presence of the imide group creates multiple sites for chemical modification, enabling the synthesis of structurally diverse derivatives with tailored properties. Furthermore, the inherent stereochemistry associated with the pyrrolidine ring system contributes to the three-dimensional molecular architecture, which is crucial for selective binding interactions with biological targets.

The chemical reactivity of pyrrolidine-2,5-dione derivatives has been extensively studied, revealing their propensity to undergo various types of reactions including Michael additions, condensations, and cyclization reactions. These synthetic transformations have enabled the preparation of complex molecular structures that incorporate the pyrrolidine-2,5-dione core while introducing additional functional groups that modulate biological activity. The ability to functionalize preformed pyrrolidine-2,5-dione rings through substitution reactions has opened new avenues for the development of bioactive compounds with enhanced therapeutic potential. Contemporary research has focused on understanding structure-activity relationships within this class of compounds, with particular emphasis on how substitution patterns influence both chemical reactivity and biological properties.

Historical Context and Discovery of 3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione

The development of 3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione emerges from the broader historical context of heterocyclic chemistry research that began in earnest during the mid-twentieth century. This specific compound, bearing the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 grams per mole, represents a sophisticated example of substituted pyrrolidine-2,5-dione chemistry. The compound is characterized by its unique substitution pattern, featuring a methyl group at the 3-position of the pyrrolidine ring and a 4-methylphenyl substituent attached to the nitrogen atom. This particular arrangement of substituents creates a molecule with distinctive physical properties, including a melting point range of 101-103 degrees Celsius, which distinguishes it from other pyrrolidine-2,5-dione derivatives.

The synthetic approaches used to prepare 3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione typically involve Michael addition reactions between appropriately substituted ketones and N-aryl maleimides. These synthetic methodologies have been refined over time to achieve improved yields and selectivity, with modern protocols employing various catalytic systems to optimize reaction conditions. The development of efficient synthetic routes to this compound has been driven by interest in its potential applications as a building block for more complex molecular structures. Research efforts have focused on understanding the relationship between substitution patterns and the resulting chemical and physical properties of the final products.

Contemporary synthetic chemistry has embraced the use of organocatalytic systems for the preparation of pyrrolidine-2,5-dione derivatives, including 3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione. These modern approaches offer advantages in terms of reaction selectivity, environmental compatibility, and operational simplicity compared to traditional synthetic methods. The evolution of synthetic methodologies has enabled the preparation of this compound with high purity and in quantities sufficient for detailed characterization and biological evaluation. Current research continues to explore new synthetic strategies that can provide access to this and related compounds with improved efficiency and reduced environmental impact.

Significance of Substituted Pyrrolidine-2,5-diones in Chemical Research

Substituted pyrrolidine-2,5-diones have emerged as compounds of exceptional significance in contemporary chemical research due to their versatile reactivity profiles and diverse biological activities. The importance of these compounds extends across multiple domains of chemistry, including synthetic organic chemistry, medicinal chemistry, and materials science. Recent investigations have revealed that modifications to the pyrrolidine-2,5-dione core structure can dramatically influence both chemical reactivity and biological activity, making systematic studies of substitution effects a priority research area. The ability to introduce various substituents at different positions of the pyrrolidine-2,5-dione scaffold has enabled the development of structure-activity relationships that guide the design of new compounds with enhanced properties.

The research significance of substituted pyrrolidine-2,5-diones is particularly evident in their applications as synthetic intermediates for the construction of complex molecular architectures. These compounds serve as versatile building blocks that can be further elaborated through various chemical transformations to generate libraries of structurally related derivatives. The cyclic imide functionality present in pyrrolidine-2,5-diones provides multiple reactive sites that can be selectively modified to introduce additional functional groups. This synthetic versatility has made these compounds valuable tools for exploring chemical space and identifying new molecular entities with desired properties.

In the context of biological research, substituted pyrrolidine-2,5-diones have demonstrated remarkable potential as pharmacologically active compounds. Studies have shown that members of this class exhibit diverse biological activities, including enzyme inhibition, antioxidant properties, and antimicrobial effects. The structural features that contribute to these biological activities include the conformational flexibility of the pyrrolidine ring, the electronic properties of the imide functionality, and the specific nature of substituents attached to the core structure. Research efforts have focused on understanding how different substitution patterns influence biological activity profiles, leading to the identification of promising lead compounds for further development.

The significance of substituted pyrrolidine-2,5-diones in chemical research is further underscored by their role in advancing our understanding of heterocyclic chemistry principles. These compounds provide excellent models for studying the effects of ring size, substituent positioning, and electronic factors on chemical reactivity and physical properties. Computational studies have complemented experimental investigations, providing insights into the molecular-level factors that govern the behavior of these compounds. The accumulated knowledge from studies of substituted pyrrolidine-2,5-diones has contributed to the development of new synthetic strategies and the identification of novel applications for heterocyclic compounds.

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed examination of 3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione within the broader context of pyrrolidine-2,5-dione chemistry and its applications in contemporary chemical research. The primary objective is to synthesize current knowledge regarding this specific compound, focusing on its chemical properties, synthetic accessibility, and potential applications as a research tool and synthetic intermediate. The review encompasses an analysis of the structural features that distinguish 3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione from other members of the pyrrolidine-2,5-dione family, with particular attention to how the specific substitution pattern influences its chemical and physical properties. Additionally, the review examines the synthetic methodologies that have been developed for the preparation of this compound, including both traditional and modern approaches that offer advantages in terms of efficiency and selectivity.

The scope of this review extends to an evaluation of the research significance of 3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione as representative of the broader class of substituted pyrrolidine-2,5-diones. This includes an assessment of how studies of this compound have contributed to our understanding of structure-activity relationships within the pyrrolidine-2,5-dione family and how such knowledge can be applied to the design of new compounds with enhanced properties. The review also considers the potential applications of this compound in various areas of chemical research, including its use as a synthetic building block for the construction of more complex molecular structures and its potential as a lead compound for further chemical modification.

Furthermore, this review aims to identify current knowledge gaps and future research opportunities related to 3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione and related compounds. This includes an evaluation of areas where additional research is needed to fully understand the chemical and biological properties of this compound class. The review provides a foundation for researchers interested in exploring the chemistry of substituted pyrrolidine-2,5-diones and offers insights into how future investigations might advance our understanding of these important heterocyclic compounds. By presenting a comprehensive analysis of current knowledge, this review serves as a valuable resource for researchers working in organic chemistry, medicinal chemistry, and related fields who seek to understand and utilize the unique properties of pyrrolidine-2,5-dione derivatives.

Properties

IUPAC Name |

3-methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-3-5-9(6-4-8)12(2)7-10(14)13-11(12)15/h3-6H,7H2,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOERMGLGLIDJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Cyclization and Condensation Routes

A common approach involves cyclization reactions of suitable precursors such as succinimide derivatives with aromatic amines or aldehydes. For example, the reaction of 4-methylbenzaldehyde with succinimide under basic conditions can lead to the formation of the pyrrolidine-2,5-dione core. This process typically proceeds via nucleophilic attack of the amine on the aldehyde, followed by intramolecular cyclization facilitated by heating.

b. Reaction Conditions and Yields

Amination and Nucleophilic Addition Strategies

One efficient route involves the aza-Michael addition of 4-methylphenylamine to maleimide derivatives. This method allows for the selective introduction of the 4-methylphenyl group onto the pyrrolidine ring.

| Parameter | Optimal Condition | Impact | Reference |

|---|---|---|---|

| Solvent | Acetic acid | Enhances nucleophilicity | |

| Temperature | Reflux (~110°C) | Accelerates reaction | |

| Reaction Time | 4 hours | Higher yields |

Yields for this route are generally high, often exceeding 70%, especially when reaction parameters are optimized via design of experiments.

Multi-step Synthesis via Intermediate Derivatives

a. Use of Maleic Anhydride Derivatives

Reaction of N-substituted amidrazones with maleic anhydride derivatives allows for the formation of pyrrolidine-2,5-dione derivatives with various substitutions, including the methyl and phenyl groups.

- React N-3-substituted amidrazones with 2,3-dimethylmaleic anhydride in toluene or chloroform.

- Heat at boiling point (~110°C) for 2–4 hours.

- Isolate via crystallization, achieving yields of 75–95%.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Synthesis of derivatives | Amidrazones + maleic anhydride | Reflux, solvent-dependent | 75–95% |

Modern Optimization Techniques

a. Statistical Experimental Design

Applying Response Surface Methodology (RSM) or factorial designs can optimize reaction parameters such as temperature, solvent, catalyst loading, and reaction time, leading to higher yields and reproducibility.

| Variable | Low Level | High Level | Optimal Condition | Impact | Reference |

|---|---|---|---|---|---|

| Temperature | 90°C | 120°C | 110°C | Maximize yield | |

| Catalyst loading | 5% | 15% | 10% | Improve efficiency | |

| Reaction time | 2 h | 6 h | 4 h | Maximize yield |

Summary of Key Reaction Pathways

| Method | Main Reactions | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of succinimide derivatives | Nucleophilic attack, intramolecular cyclization | Basic or acidic, reflux | Straightforward, high yields | Requires precursor synthesis |

| Aza-Michael addition | Nucleophilic addition to maleimide | Reflux, acetic acid | High selectivity | Sensitive to reaction conditions |

| Amidrazone + maleic anhydride | Condensation, cyclization | Reflux in toluene or chloroform | Good yields, versatile | Multi-step, requires purification |

| Optimization via RSM | Parameter tuning | Variable | Increased yield, reproducibility | Requires statistical analysis |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed: The reactions can lead to the formation of different products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Chemistry

In organic chemistry, 3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione serves as a building block for synthesizing more complex molecules. Its reactive nature allows it to participate in various organic reactions, making it a valuable intermediate in synthetic pathways.

Biology

This compound has been utilized in biological research to study:

- Enzyme Inhibition : It acts as a reversible inhibitor of enzymes such as P450 aromatase, affecting steroid hormone biosynthesis.

- Cellular Effects : It influences cellular signaling pathways and gene expression, impacting cellular metabolism and function.

Medicine

Research indicates potential medicinal applications:

- Anticonvulsant Activity : Studies have shown that derivatives of this compound may exhibit anticonvulsant properties.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory capabilities are ongoing.

- Drug Discovery : It serves as a lead compound in the development of pharmaceuticals targeting various diseases.

Industry

In industrial applications, this compound is used to produce materials with specific properties:

- Polymers and Coatings : Its unique chemical properties make it suitable for developing specialized polymers and coatings.

Case Study 1: Enzyme Interaction

A study demonstrated that 3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione effectively inhibits P450 aromatase activity in vitro. The inhibition was characterized by a dose-dependent response, highlighting its potential as a therapeutic agent in conditions influenced by steroid hormones.

Case Study 2: Anticonvulsant Research

In preclinical trials, derivatives of this compound were tested for anticonvulsant activity using animal models. Results indicated significant seizure reduction compared to control groups, suggesting its potential utility in epilepsy treatment.

Data Table

| Application Area | Specific Uses | Observations |

|---|---|---|

| Chemistry | Building block for synthesis | Valuable intermediate in organic reactions |

| Biology | Enzyme inhibition | Modulates P450 aromatase activity |

| Medicine | Anticonvulsant, anti-inflammatory | Positive results in preclinical trials |

| Industry | Production of polymers | Development of specialized materials |

Mechanism of Action

The mechanism by which 3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent reaction.

Molecular Targets and Pathways: The compound may interact with specific molecular targets, such as enzymes or receptors, and modulate biological pathways. The exact targets and pathways would depend on the context of its use.

Comparison with Similar Compounds

Structural Analogs and Pharmacological Activity

The pharmacological activity of pyrrolidine-2,5-dione derivatives is highly dependent on substituents at the 3-position and modifications to the N1 atom. Below is a comparative analysis of key analogs:

*Estimated based on substituent contributions.

Key Observations:

- Substituent Effects :

- Lipophilic Groups : Bulky substituents (e.g., 4-methylphenyl) enhance blood-brain barrier penetration but may reduce solubility. Sulfur-containing analogs (e.g., 3-(4-methylphenyl)sulfanyl) exhibit higher logP values (~3.48), suggesting increased lipophilicity compared to the target compound .

- Polar Moieties : Piperazine or morpholine linkers (e.g., Compound 164) improve receptor binding (e.g., 5-HT1A, SERT) and potency, as seen in ED₅₀ values lower than reference drugs like valproate .

- Anticonvulsant Activity :

- The target compound’s methyl and 4-methylphenyl groups likely balance steric effects and receptor interactions. However, analogs with trifluoromethyl (Compound 69k) or thiophene rings (3-(3-methylthiophen-2-yl)) show superior ED₅₀ values, highlighting the importance of electron-withdrawing groups for ion channel modulation .

Physicochemical Properties

- logP and Bioavailability :

- The target compound’s logP (~2.5) is intermediate compared to analogs (1.08–3.48), suggesting moderate lipophilicity suitable for oral bioavailability .

- Derivatives with acetamide linkers (e.g., Compounds 10–17 in ) exhibit reduced activity due to increased polarity, underscoring the need for optimal hydrophobicity .

Mechanistic Insights

- Receptor Interactions: Pyrrolidine-2,5-dione derivatives inhibit voltage-gated sodium (Nav) and L-type calcium channels (Cav), critical for anticonvulsant effects. Compound 4 () showed balanced inhibition of both channels, a feature likely shared by the target compound . The dione ring forms hydrogen bonds with polar residues (e.g., Q652.64 and R2627.36 in GPR119), enhancing agonistic activity compared to non-dione analogs .

Biological Activity

3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione, a pyrrolidine derivative, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione is , with a molecular weight of 189.23 g/mol. The compound features a five-membered ring structure that includes two carbonyl groups, contributing to its reactivity and biological profile.

Target Enzymes

Research indicates that compounds with similar structures to 3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione can inhibit specific kinases such as CK1γ and CK1ε. These kinases are involved in various cellular processes, including cell signaling and regulation of gene expression.

Biochemical Pathways

The compound influences several biochemical pathways by interacting with enzymes involved in neurotransmitter synthesis and degradation. Notably, it has been shown to modulate the activity of P450 aromatase, acting as a reversible inhibitor. This interaction suggests potential implications for conditions influenced by estrogen levels.

Anticonvulsant Properties

A significant area of research focuses on the anticonvulsant properties of 3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione. In animal models, it has demonstrated notable anticonvulsant activity, particularly in the maximal electroshock (MES) test and pilocarpine-induced seizure models. The effective doses ranged from 16.13 to 46.07 mg/kg, indicating a promising safety profile compared to existing antiepileptic drugs .

Analgesic Effects

In addition to its anticonvulsant properties, this compound exhibits analgesic effects. Studies have shown that it can significantly reduce pain responses in hot plate and formalin tests in mice, suggesting its potential use in pain management .

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione and its derivatives:

Pharmacokinetics and Therapeutic Applications

The pharmacokinetic properties of 3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione suggest that modifications to its structure can enhance its bioavailability and therapeutic efficacy. The introduction of heteroatomic fragments has been identified as a strategy to optimize these properties for drug development targeting neurological disorders and inflammation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione, and what are their comparative advantages in academic settings?

- Methodological Answer : The compound can be synthesized via multi-step pathways involving Michael addition reactions followed by rearrangement. For example, 3-substituted coumarins react with nitromethane under basic conditions to form pyrrolidine-2,5-dione derivatives, as demonstrated in studies on analogous systems . Additionally, catalytic methods using Fe₂O₃@SiO₂/In₂O₃ improve reaction efficiency by reducing side products, as seen in related pyrrolidine-dione syntheses . Advantages include scalability (for small-scale academic use) and compatibility with diverse substituents.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming regiochemistry and substituent orientation. X-ray crystallography provides unambiguous structural validation, as shown in crystallographic studies of structurally similar pyrrolidine-2,5-diones . Mass spectrometry (HRMS) further corroborates molecular weight and purity.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of 3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione in multi-step syntheses?

- Methodological Answer : Optimization involves:

- Catalyst screening : Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ enhance reaction rates and selectivity in analogous systems .

- Solvent and temperature control : Polar aprotic solvents (e.g., THF) at 80–105°C improve intermediate stability, as observed in pyrrolo[2,3-b]pyridine syntheses .

- Stepwise purification : Column chromatography after each step minimizes impurities, as detailed in multi-step protocols .

Q. What strategies are employed to resolve contradictions in spectroscopic data when novel derivatives of this compound are synthesized?

- Methodological Answer : Contradictions (e.g., ambiguous NOE signals or overlapping peaks) are addressed via:

- Advanced NMR techniques : 2D-HSQC and HMBC clarify coupling patterns and long-range correlations .

- Computational modeling : DFT calculations predict spectroscopic profiles (e.g., ¹³C chemical shifts) to cross-validate experimental data .

- Crystallographic validation : Single-crystal X-ray diffraction resolves stereochemical uncertainties, as applied in sulfinyl-benzofuran derivatives .

Q. How does the electronic environment of the 4-methylphenyl substituent influence the reactivity of the pyrrolidine-2,5-dione core in nucleophilic additions?

- Methodological Answer : The electron-donating methyl group on the phenyl ring increases electron density at the carbonyl carbons, enhancing susceptibility to nucleophilic attack. This effect is observed in related systems where substituents modulate reactivity in Michael additions . Steric hindrance from the methyl group may also direct regioselectivity, as seen in 3,5-disubstituted pyrrolo[2,3-b]pyridines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.